diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate
CAS No.: 1232-51-5
Cat. No.: VC21507192
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1232-51-5 |
---|---|
Molecular Formula | C16H18N2O4 |
Molecular Weight | 302.32g/mol |
IUPAC Name | diethyl 1-benzylimidazole-4,5-dicarboxylate |
Standard InChI | InChI=1S/C16H18N2O4/c1-3-21-15(19)13-14(16(20)22-4-2)18(11-17-13)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Standard InChI Key | BFJTWITVMMZWRP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES | CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate is an organic heterocyclic compound consisting of an imidazole core with specific substitutions. The structure incorporates a benzyl group at the N1 position of the imidazole ring, with two ethyl carboxylate groups at the 4 and 5 positions. This structural arrangement creates a molecule with interesting reactivity patterns and potential for further derivatization .
The compound is identified in chemical databases and literature through various identifiers, with the primary CAS number being 1232-51-5, though alternative registry numbers have also been reported (64670-47-9) . The systematic IUPAC nomenclature provides a precise description of the molecular structure, reflecting the specific arrangement of functional groups around the imidazole core.
Physicochemical Properties
The physical and chemical properties of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate are summarized in the following table:
These physicochemical properties contribute to the compound's behavior in various chemical reactions and its potential applications in pharmaceutical development and organic synthesis. The moderate lipophilicity (LogP value) suggests a balance between hydrophilic and hydrophobic properties, which may be advantageous for biological activity in certain contexts .
Synthesis and Preparation Methods
Conventional Synthetic Routes
Several synthetic approaches have been reported for the preparation of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate, with most methods utilizing diethyl 1H-imidazole-4,5-dicarboxylate as a key precursor. The general synthetic pathway involves N-alkylation of the imidazole nitrogen with benzyl bromide or benzyl chloride under basic conditions .
One of the most commonly employed methods involves the following steps:
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Preparation of diethyl 1H-imidazole-4,5-dicarboxylate from imidazole-4,5-dicarboxylic acid via esterification
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N-alkylation of the imidazole nitrogen with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride
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Purification of the final product through recrystallization or column chromatography
The reaction can be represented as follows:
Diethyl 1H-imidazole-4,5-dicarboxylate + Benzyl bromide → Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate
Advanced Synthetic Approaches
More recent synthetic methodologies have focused on improving the efficiency and yield of the synthesis process. One approach described in the literature starts from more readily available precursors such as diaminomaleonitrile (DAMN), which serves as a building block for the imidazole core formation .
A multi-step synthesis reported in the literature involves:
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Formation of the imidazole core from appropriate precursors
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Esterification of the carboxylic acid groups to form the diethyl ester
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N-benzylation to introduce the benzyl group at the 1-position
Research has also explored the optimization of reaction conditions to improve yields and selectivity, including the use of different solvents (DMF, acetonitrile), bases (K₂CO₃, NaH), and reaction temperatures. These refinements have led to more efficient synthesis protocols with yields typically in the range of 75-85% .
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate is largely determined by the presence of multiple functional groups in the molecule, each with distinct chemical properties .
The key reactive sites include:
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The ethyl carboxylate groups at positions 4 and 5, which can undergo hydrolysis, transesterification, amidation, and reduction reactions
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The imidazole ring, which exhibits aromatic character and can participate in various electrophilic and nucleophilic substitution reactions
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The benzyl group, which can be modified through reactions at the aromatic ring or the benzylic position
The carboxylate groups are particularly significant for further derivatization, as they can be converted to amides, acids, or reduced to alcohols, creating a diverse range of analogs with potentially different biological activities .
Conversion to Biologically Active Derivatives
A significant aspect of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate chemistry is its conversion to various bioactive derivatives. The diester can undergo selective or complete hydrolysis to form the corresponding mono- or dicarboxylic acids, which can then be transformed into amides and other functional derivatives .
The hydrolysis of diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate yields 1-benzyl-1H-imidazole-4,5-dicarboxylic acid (CAS: 42190-83-0), which has been used as an intermediate in the synthesis of various pharmacologically active compounds .
The carboxylate groups can also be converted to amides, creating compounds such as 1-benzyl-1H-imidazole-4,5-dicarboxamides, which have shown interesting biological activities, including potential anticoccidial and antiviral properties .
Applications in Medicinal Chemistry
Pharmaceutical Intermediates
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate serves as a versatile building block for the synthesis of pharmacologically active compounds. The compound's functionalized structure allows for various modifications, making it valuable in the development of drug candidates and pharmaceutical intermediates .
Several research reports have highlighted the use of this compound and its derivatives in the synthesis of:
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Anticoccidial agents for veterinary applications, particularly in poultry health management
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Antiviral compounds with activity against flaviviruses such as dengue virus (DENV) and yellow fever virus (YFV)
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Enzyme inhibitors and receptor modulators with potential therapeutic applications
The importance of this compound in pharmaceutical synthesis is underscored by its presence in multiple chemical supplier catalogs and its mention in several patents related to medicinal chemistry applications .
Antiviral and Antiparasitic Applications
One of the most significant applications of derivatives based on the diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate scaffold is in the development of antiviral and antiparasitic agents .
Research has shown that imidazole-4,5-dicarboxamide derivatives, which can be synthesized from diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate, exhibit promising activity against flaviviruses. In particular, some compounds have demonstrated significant inhibitory effects against dengue virus with EC₅₀ values in the low micromolar range (0.93-2.50 μM) .
Additionally, related compounds have been investigated for their anticoccidial properties, with potential applications in veterinary medicine. The 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, structurally related to our target compound, has been reported to possess potent anticoccidial activity, highlighting the importance of this chemical scaffold in antiparasitic drug development .
Related Compounds and Structural Analogs
Imidazole Dicarboxylate Derivatives
Diethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate belongs to a broader family of imidazole dicarboxylate derivatives, many of which share similar chemical and biological properties. Some important related compounds include:
Compound | CAS Number | Molecular Formula | Relation to Target Compound |
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Diethyl 1H-imidazole-4,5-dicarboxylate | 1080-79-1 | C₉H₁₂N₂O₄ | Non-benzylated precursor |
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid | 42190-83-0 | C₁₂H₁₀N₂O₄ | Hydrolysis product |
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | 169616-29-9 | C₁₃H₁₅N₃O₂ | Mono-ester amino derivative |
Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate | 1210-92-0 | C₁₀H₁₄N₂O₄ | Methyl analog |
1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide | Not provided | C₁₂H₁₁ClN₄O₂ | Diamide derivative with Cl-substituted benzyl |
These structurally related compounds share similar chemical behaviors but often exhibit different biological activities depending on the specific substitution patterns .
Structure-Activity Relationships
Studies on imidazole dicarboxylate derivatives have revealed important structure-activity relationships that inform the design of new compounds with enhanced biological activities. Key structural features that influence biological activity include:
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